molecular formula C12H20N2 B1609499 N-[4-(aminomethyl)benzyl]-N,N-diethylamine CAS No. 84227-70-3

N-[4-(aminomethyl)benzyl]-N,N-diethylamine

Cat. No.: B1609499
CAS No.: 84227-70-3
M. Wt: 192.3 g/mol
InChI Key: UYVJKNXIPRXTID-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzylamine (B48309) Derivatives in Organic Synthesis

Benzylamine and its derivatives are a class of organic compounds that have been integral to the advancement of organic synthesis for over a century. wikipedia.orgchemicalbook.com The parent compound, benzylamine, was first synthesized accidentally by Rudolf Leuckart through the reaction of benzaldehyde (B42025) with formamide, a process now known as the Leuckart reaction. wikipedia.org Since this discovery, synthetic methodologies have evolved significantly.

Industrial-scale production of benzylamine is now commonly achieved through the reaction of benzyl (B1604629) chloride with ammonia (B1221849) or via the catalytic hydrogenation of benzonitrile (B105546) over a Raney nickel catalyst. wikipedia.orgchemicalbook.com Another important route is the reductive amination of benzaldehyde. wikipedia.org More recent advancements in synthetic chemistry have introduced novel methods, such as the copper-catalyzed carboamination of styrenes, which allows for the direct, three-component assembly of secondary benzylureas and related amine derivatives. nih.gov

The significance of benzylamine derivatives stems from their utility as versatile precursors and building blocks. researchgate.netmdpi.com They are fundamental to the industrial production of numerous pharmaceuticals, agrochemicals, and other specialty chemicals. wikipedia.orgchemicalbook.commdpi.com For instance, benzylamine structures are found at the core of important medicines, including anti-cancer agents like Imatinib and treatments for dementia such as Rivastigmine. researchgate.net Their widespread application underscores the enduring importance of this class of compounds in both academic research and industrial manufacturing. researchgate.net

Structural Framework and Significance within the Diethylamine (B46881) Moiety

The chemical identity of N-[4-(aminomethyl)benzyl]-N,N-diethylamine is defined by its two principal structural components: the benzylamine framework and the diethylamine functional group.

The benzylamine framework consists of a benzyl group (a benzene (B151609) ring attached to a CH₂ group) bonded to a nitrogen atom. wikipedia.orgchemicalbook.com This structure is a common motif in a vast array of biologically active molecules and synthetic intermediates. researchgate.netopenmedicinalchemistryjournal.com

The diethylamine moiety is a secondary amine that is highly versatile in industrial applications. greenchemindustries.com It is a clear, colorless liquid with a characteristic ammonia-like odor. nih.gov In chemical synthesis, diethylamine can function as a base, a catalyst, or a nucleophilic building block. greenchemindustries.comtaylorandfrancis.com Its incorporation into molecular structures is crucial for the synthesis of a wide range of products, from pharmaceuticals like anesthetics and antihistamines to industrial chemicals such as dyes and herbicides. greenchemindustries.com The diethylamino group's high solubility in water and various organic solvents makes it a useful component in creating formulations for diverse applications. greenchemindustries.com

In this compound, these two components are integrated to form a unique structure. The molecule possesses a primary amine (part of the aminomethyl substituent) and a tertiary amine (the diethylamino group), offering two distinct sites for further chemical modification. This bifunctionality is a key feature that defines its potential utility in synthetic chemistry.

Research Trajectories and Academic Relevance of the Chemical Compound

Specific academic research focusing exclusively on this compound is limited. Its primary role appears to be that of a specialized chemical intermediate, sold for research and development purposes. scbt.com The academic relevance of the compound, therefore, lies not in its direct application but in its potential as a versatile starting material or scaffold for creating novel, more complex molecules.

The presence of two distinct amine functionalities on a semi-rigid aromatic backbone makes it an attractive building block for several research avenues:

Combinatorial Chemistry and Drug Discovery: The primary and tertiary amine groups can be selectively functionalized, allowing for the systematic synthesis of a library of derivatives. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) of new drug candidates. Research on other benzylamine derivatives has shown their potential in developing new anti-tuberculosis agents, highlighting a possible trajectory for compounds derived from this scaffold. openmedicinalchemistryjournal.com

Synthesis of Heterocycles: The amine groups can participate in cyclization reactions to form various nitrogen-containing heterocyclic rings, which are privileged structures in medicinal chemistry. mdpi.com

Development of Chelating Agents: The two nitrogen atoms, separated by the benzene ring, could potentially act as a chelating ligand for metal ions, suggesting applications in catalysis or materials science.

The compound's isomer, N-[2-(aminomethyl)benzyl]-N,N-diethylamine (CAS 84227-68-9), is also commercially available as a research chemical, suggesting a broader interest in the synthetic possibilities offered by this substitution pattern on the benzene ring. scbt.com

Scope and Objectives of Research on this compound

The primary objective of research involving this compound would be to leverage its unique bifunctional structure for the creation of novel chemical entities with specific, desirable properties. The scope of such research would likely extend across synthetic methodology, medicinal chemistry, and materials science.

Key Research Objectives:

Synthetic Route Development: A foundational research goal would be to establish efficient and scalable synthetic pathways to access this compound and its analogues. This would involve optimizing reaction conditions and exploring different synthetic strategies to improve yield and purity.

Derivatization and Functionalization: A major focus would be the selective chemical modification of its two amine groups. Research would aim to explore a wide range of reactions—such as acylation, alkylation, and condensation—to produce a diverse set of derivatives.

Exploration of Biological Activity: In medicinal chemistry, the objective would be to synthesize and screen libraries of compounds derived from this scaffold against various biological targets. The goal is to identify new lead compounds for drug development programs, potentially targeting areas where benzylamine or diethylamine moieties have shown promise. researchgate.netgreenchemindustries.com

Application in Materials Science: The diamine structure suggests potential use in polymer chemistry. Research objectives could include its incorporation into polymer chains as a monomer to modify properties like thermal stability, or its use as a cross-linking or curing agent for epoxy resins and other thermosetting polymers. This is analogous to how other functional molecules, such as ferrocene (B1249389) derivatives, are integrated into polymers to create materials with switchable properties like wettability. wikipedia.org

Ultimately, research on this compound is driven by its potential as a versatile tool for innovation in the synthesis of new functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[4-(aminomethyl)phenyl]methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-14(4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVJKNXIPRXTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427871
Record name N-[4-(aminomethyl)benzyl]-N,N-diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84227-70-3
Record name N-[4-(aminomethyl)benzyl]-N,N-diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N 4 Aminomethyl Benzyl N,n Diethylamine

Strategic Approaches to Carbon-Nitrogen Bond Formation in Benzylamines

The formation of the carbon-nitrogen (C-N) bond is the linchpin in the synthesis of benzylamines. The primary strategies to achieve this transformation include nucleophilic substitution, where an amine acts as a nucleophile attacking an electrophilic benzyl (B1604629) carbon, and reductive amination, which involves the condensation of a carbonyl compound with an amine followed by reduction. The choice of method depends on the availability of starting materials, functional group tolerance, and desired regioselectivity.

Nucleophilic substitution is a direct and widely used method for constructing C-N bonds. In the context of synthesizing the target compound's precursors, this typically involves the reaction of an amine with a benzyl halide. For instance, a common pathway involves the reaction of a substituted p-nitrobenzyl bromide with dimethylamine (B145610), followed by reduction of the nitro group. google.com A patent describes a process where dimethylamine hydrochloride is treated with triethylamine (B128534) to generate the free amine in situ. This is then reacted with p-nitrobenzyl bromide in batches to yield 4-nitro-N,N-dimethylbenzylamine. google.com The subsequent reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation with palladium on carbon (Pd/C) or using stannous chloride. google.com

The reaction between benzylamines and benzyl bromide generally follows a second-order kinetic profile, consistent with an SN2-type mechanism. researchgate.net Studies on these reactions show that electron-donating groups on the benzylamine (B48309) increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net

A typical procedure for a related synthesis is outlined below:

StepReactantsReagents/SolventsConditionsProduct
1Dimethylamine hydrochloride, p-nitrobenzyl bromideTriethylamine, Chloroform5-15 °C, 2-3 hours4-nitro-N,N-dimethylbenzylamine
24-nitro-N,N-dimethylbenzylaminePalladium on carbon, HydrogenNot specified4-amino-N,N-dimethylbenzylamine

This table illustrates a representative synthesis of a related compound based on data from patent CN102964256A. google.com

Reductive amination, also known as reductive alkylation, is one of the most versatile methods for amine synthesis. researchgate.net It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.netorganic-chemistry.org This method avoids the over-alkylation often seen in direct alkylation with alkyl halides.

For the synthesis of precursors to N-[4-(aminomethyl)benzyl]-N,N-diethylamine, a suitable starting material would be a benzaldehyde (B42025) derivative. For example, 4-formylbenzonitrile could be reacted with diethylamine (B46881), followed by reduction of both the resulting enamine/iminium ion and the nitrile group in a subsequent step. A wide variety of reducing agents can be employed, each with its own advantages. redalyc.org

Common Reducing Agents for Reductive Amination:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and selective reagent, often used for reactions with primary and secondary amines. It is particularly effective because it is not readily hydrolyzed and can be used in a one-pot procedure. researchgate.netorganic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN): Effective at reducing iminium ions but not aldehydes or ketones at neutral pH. organic-chemistry.orgchemrxiv.org Its use requires careful pH control.

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum (Pt/C) with hydrogen gas is a clean and effective method. organic-chemistry.orggoogle.com It is often used in industrial-scale synthesis. google.com

Titanium(IV) isopropoxide (Ti(O-i-Pr)₄): Can be used as a Lewis acid catalyst and dehydrating agent to facilitate imine formation prior to reduction with an agent like sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org

A re-optimization study of a critical reductive amination step highlighted the sensitivity of the reaction to conditions and the choice of reducing agent, with sodium cyanoborohydride, pyridine (B92270) borane, and sodium triacetoxyborohydride being compared to minimize side-product formation. chemrxiv.org

The direct alkylation of diethylamine with a suitable benzyl halide represents a straightforward approach to forming the C-N bond. The reaction of benzyl chloride with a six-fold molar excess of 25% aqueous dimethylamine has been used to synthesize N,N-dimethylbenzylamine, with the reaction temperature kept below 40°C. chemicalbook.com A similar strategy could be employed for the target compound, using a precursor like 4-(chloromethyl)benzonitrile. The resulting 4-((diethylamino)methyl)benzonitrile could then be reduced to afford the final product.

The primary challenge in this approach is controlling the degree of alkylation. Using a large excess of the amine can help minimize the formation of quaternary ammonium (B1175870) salts. The reaction proceeds via an SN2 mechanism, and its rate is influenced by the nature of the leaving group on the benzyl halide (I > Br > Cl) and the solvent used. researchgate.net

Reactant 1Reactant 2ConditionsProductYieldReference
Benzyl Chloride25% Aqueous Dimethylamine< 40°C, then room tempN,N-dimethylbenzylamine76.1% chemicalbook.com
Substituted BenzylaminesBenzyl BromideMethanolDibenzylamine derivativesN/A researchgate.net

Multicomponent Reaction Pathways and Mannich-Type Aminomethylations

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. researchgate.netnih.gov The Mannich reaction is a classic example of a three-component reaction that forms a carbon-carbon bond via aminomethylation. nih.govyoutube.com

The general Mannich reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. nih.govyoutube.com The reaction begins with the formation of an Eschenmoser-like salt or iminium ion from the aldehyde and amine. youtube.com This electrophilic species is then attacked by the nucleophilic active-hydrogen compound. While classically used for C-H functionalization adjacent to a carbonyl group, modified Mannich reactions can be used to aminomethylate electron-rich aromatic rings like phenols or specific positions on heterocyclic systems like uracil (B121893) or 8-hydroxyquinoline. nih.govnih.govosti.gov

For a structure like this compound, a hypothetical Mannich-type approach is less direct but could be envisioned to build a more complex precursor. For example, a three-component reaction of benzylamines, diethyl phosphite, and triethyl orthoformate has been studied, though it primarily yields aminophosphonates rather than the desired structure. mdpi.com The complexity and potential for side products are significant challenges in applying MCRs to this specific target. youtube.com

Protective Group Chemistry in this compound Synthesis

In multi-step syntheses of complex molecules, protecting groups are essential tools to temporarily mask a reactive functional group, allowing for chemical modifications elsewhere in the molecule. wikipedia.orguwindsor.ca Benzyl (Bn) groups are commonly used to protect alcohols and amines. wikipedia.orgorganic-chemistry.org However, their removal often requires harsh conditions like catalytic hydrogenation, which may not be compatible with other functional groups in the molecule. uwindsor.caorganic-chemistry.org This has led to the development of modified benzyl protecting groups, such as the p-methoxybenzyl (PMB) group, which can be cleaved under milder, oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). wikipedia.orgorganic-chemistry.orgnih.gov

Interestingly, the core structure of the target compound is related to a class of amine protecting groups. Research has shown that 4-(alkylamino)benzylamines can serve as effective protecting groups for both amides and amines. clockss.org

Installation and Cleavage:

Installation: These protecting groups are installed by reacting a carboxylic acid with a 4-(alkylamino)benzylamine in the presence of a peptide coupling reagent like HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) to form an amide. For amine protection, the 4-(alkylamino)benzyl group is attached via reaction with an alkyl halide. clockss.org

Cleavage: A key advantage of this protecting group is its facile cleavage under acidic conditions. The N-debenzylation of N-methylamides and amines protected with a 4-(alkylamino)benzyl group can be achieved selectively and efficiently using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. clockss.org

The proposed mechanism for cleavage involves the initial protonation of the weakly basic amide's nitrogen atom by TFA, which facilitates the removal of the protecting group. clockss.org This method offers a mild alternative to the often harsh conditions required for cleaving standard benzyl groups. clockss.org

Substrate TypeProtecting GroupCleavage ReagentConditionsOutcomeReference
N-methylamides4-(Alkylamino)benzylTFACH₂Cl₂, Room TempN-debenzylation clockss.org
N-methyl aliphatic amines4-(Dimethylamino)benzylTFACH₂Cl₂, Room TempN-debenzylation clockss.org

Mechanistic Studies of Deprotection Reactions

The synthesis of complex molecules such as this compound often requires the use of protecting groups to mask reactive functional groups. The subsequent removal, or deprotection, of these groups is a critical step, and understanding the underlying mechanisms is essential for optimizing reaction conditions and improving yields. The N-benzyl group and its substituted analogues, like the 4-(alkylamino)benzyl group, are frequently employed in synthesis. Their cleavage is typically achieved under acidic or oxidative conditions.

Mechanistic investigations into the deprotection of related 4-(alkylamino)benzylamides have shown that the reaction can proceed efficiently using trifluoroacetic acid (TFA). clockss.org The proposed mechanism involves the initial protonation of the nitrogen atom of the weakly basic amide. clockss.org This protonation facilitates the cleavage of the carbon-nitrogen (C-N) bond, leading to the release of the deprotected amine and a stable carbocation. The stability of the resulting carbocation is a key factor in the success of this type of cleavage. nih.gov

Studies on the C-N bond cleavage of tertiary sulfonamides containing activated benzyl groups, such as p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB), further illuminate this mechanism. nih.gov The use of a catalytic amount of a Lewis acid like bismuth triflate, Bi(OTf)₃, can effectively mediate this transformation. nih.gov The reaction is believed to proceed via the formation of a stabilized benzylic carbocation, which is readily cleaved from the nitrogen atom under mild acidic conditions. nih.gov The efficiency of these deprotection reactions can be influenced by the electronic properties of the substituents on the benzyl group; electron-donating groups can increase the rate of cleavage by stabilizing the carbocation intermediate. clockss.org For instance, the presence of an electron-donating methyl group can increase the negative charge density on the nitrogen atom, affecting its reactivity. clockss.org Conversely, the presence of heteroatoms within a ring attached to the nitrogen can hinder the electronic flow, preventing deprotection under similar conditions. clockss.org

Table 1: Deprotection of Various 4-(Alkylamino)benzylamides using Trifluoroacetic Acid (TFA)

Entry Substrate Product Yield (%)
1 N-(4-(methylamino)benzyl)-N-methylacetamide N-methylacetamide 80
2 N-(4-(methylamino)benzyl)acetamide N/A No Reaction
3 N-(4-(methylamino)benzyl)picolinamide N/A No Reaction
4 N-(4-(methylamino)benzyl)-N-methylpropionamide N-methylpropionamide 77
5 N-(4-(methylamino)benzyl)-N-methylisobutyramide N-methylisobutyramide 75

Data sourced from HETEROCYCLES, Vol. 87, No. 8, 2013. clockss.org

Catalyst Development and Optimization in Aminobenzyl Synthesis

The synthesis of aminobenzyl compounds, including this compound, relies heavily on the development of efficient and selective catalysts. Research in this area focuses on improving reaction rates, increasing product yields, enhancing selectivity, and utilizing milder reaction conditions. Both heterogeneous and homogeneous catalytic systems have been explored, with recent trends moving towards more sustainable and cost-effective solutions.

Heterogeneous catalytic hydrogenation is a cornerstone of industrial chemistry, widely used for the synthesis of primary amines from nitriles. In the context of preparing amino-N-alkyl benzylamines, this method involves the reduction of a corresponding benzonitrile (B105546) derivative over a solid catalyst in the presence of hydrogen gas.

Commonly used catalysts include skeletal nickel (Raney nickel) and platinum supported on various materials like silica (B1680970) (Pt/SiO₂). google.comrsc.org The preparation of benzylamine from benzonitrile has been demonstrated using a continuous catalytic hydrogenation process in a fixed-bed reactor with a skeletal nickel catalyst. google.com This method allows for stable production with specific control over reaction temperature (80–200 °C) and the molar ratio of hydrogen to benzonitrile (1–6:1). google.com The catalyst's performance can be enhanced by the addition of promoters. For instance, skeleton nickel catalysts modified with rare earth elements and co-catalysts such as chromium, tungsten, or molybdenum have been shown to improve yields in the hydrogenation of benzonitrile. google.com

A study on the hydrogenation of N-benzyl nicotinamide (B372718) (BNA⁺), a structural analogue of the NAD⁺ coenzyme, using a Pt/SiO₂ catalyst provides significant insights into reaction kinetics and catalyst performance under mild conditions (20 °C, 1 atm H₂). rsc.org Kinetic analysis revealed that the reaction order with respect to the BNA⁺ concentration was 0.56, suggesting weaker adsorption onto the catalyst surface compared to NAD⁺. rsc.org This weaker adsorption was correlated with an enhanced production rate and excellent catalyst recyclability over multiple cycles without significant deactivation. rsc.org

Table 2: Comparative Production Rates for Heterogeneous Hydrogenation using Pt/SiO₂ Catalyst

Substrate Production Rate (mmol product g-Pt⁻¹ h⁻¹) Production Rate (mmol product mmol-Pt⁻¹ h⁻¹)
N-benzyl nicotinamide (BNA⁺) 170 81
Nicotinamide adenine (B156593) dinucleotide (NAD⁺) 26 12

Data sourced from Catalysis Science & Technology, 2025. rsc.org

In recent years, there has been a significant push towards developing metal-free catalytic systems to align with the principles of green and sustainable chemistry. rsc.orgresearchgate.net While directly synthesizing the acyclic this compound might still predominantly use metal catalysts, the synthesis of related N-heterocyclic frameworks provides a fertile ground for the development and understanding of these novel systems. rsc.org These reactions often involve the formation of C-N bonds, a fundamental step in the synthesis of the target compound.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. nih.gov N-Heterocyclic Carbenes (NHCs), for example, are a versatile class of organocatalysts used in a wide array of chemical transformations. researchgate.netnih.gov Similarly, simple organic molecules like piperidine (B6355638) have been shown to effectively catalyze the synthesis of chromenopyrrole frameworks through a domino reaction sequence in an aqueous solution, offering advantages such as rapid reaction times and high yields. rsc.org

Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), represent another class of metal-free catalysts. rsc.org They have been successfully employed in the synthesis of tetrahydrocyclopenta[b]pyrroles via a [2 + 2 + 1] annulation reaction mechanism, producing high yields of these biologically important N-heterocycles. rsc.org These examples highlight the potential of transition metal-free catalysts as powerful tools for the efficient synthesis of various nitrogen-containing compounds, driven by their compatibility with diverse functional groups and substrates. rsc.org

Table 3: Examples of Metal-Free Catalytic Systems for N-Heterocycle Synthesis

Catalyst Reaction Type Product Framework
Piperidine Domino Knoevenagel–Michael addition–cyclization–rearrangement Chromenopyrrole
Trifluoromethanesulfonic acid (TfOH) N-Alkylation of sulphonamides Pyrrolidine
Pyridinium triflate (Py·TfOH) [2 + 2 + 1] annulation Tetrahydrocyclopenta[b]pyrrole
Catalyst 11 (unspecified structure) [3 + 2]-cycloaddition Mono-fluorinated pyrroles

Data sourced from RSC Publishing, 2025. rsc.org

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Amine Alkylation Pathways

Amine alkylation is a fundamental reaction for forming carbon-nitrogen bonds, typically proceeding through a nucleophilic aliphatic substitution mechanism. wikipedia.org For a molecule like N-[4-(aminomethyl)benzyl]-N,N-diethylamine, alkylation can occur at either the primary or the tertiary nitrogen atom, following distinct and competitive pathways.

The alkylation of amines is generally a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon of an alkyl halide. wikipedia.org The primary amine group (-CH₂NH₂) in the target molecule is nucleophilic and can react with alkyl halides. However, this process is often complicated by overalkylation. wikipedia.orgmasterorganicchemistry.com The initial reaction forms a secondary amine, which is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. This results in a mixture of products, making selective monoalkylation challenging. masterorganicchemistry.com

The reaction proceeds stepwise:

First Alkylation (Primary to Secondary): The primary amine attacks the alkyl halide (R-X) to form a secondary ammonium salt, which is then deprotonated by a base (another amine molecule) to yield the secondary amine.

Second Alkylation (Secondary to Tertiary): The newly formed secondary amine, being more nucleophilic, reacts faster with the remaining alkyl halide to form a tertiary amine. masterorganicchemistry.com

Third Alkylation (Tertiary to Quaternary): The tertiary amine can undergo further alkylation to form a quaternary ammonium salt.

In contrast, the tertiary amine moiety (-N(CH₂CH₃)₂) of this compound can also be alkylated. This reaction, known as the Menshutkin reaction, directly forms a quaternary ammonium salt and is not subject to overalkylation, making it a more controlled transformation. wikipedia.org The reaction of a tertiary amine with an alkyl halide is a direct and useful route for the synthesis of these salts. wikipedia.org Industrially, large-scale N-alkylation is also performed using alcohols as alkylating agents in the presence of catalysts that activate the hydroxyl group. wikipedia.orgrsc.org

Table 1: General Pathways in Amine Alkylation
Starting AmineAlkylating AgentProduct(s)Key Mechanistic Feature
Primary Amine (R-NH₂)Alkyl Halide (R'-X)Mixture of Secondary, Tertiary Amines and Quaternary SaltOveralkylation due to increasing nucleophilicity of products. masterorganicchemistry.com
Tertiary Amine (R₃N)Alkyl Halide (R'-X)Quaternary Ammonium Salt (R₃R'N⁺X⁻)Direct, controlled SN2 reaction (Menshutkin Reaction). wikipedia.org
Amine (Primary/Secondary)Alcohol (R'-OH)Alkylated AmineRequires catalyst to convert OH into a good leaving group. wikipedia.orgrsc.org

Exploration of Dealkylation and Transamination Mechanisms in Tertiary Amines

N-dealkylation, the removal of an alkyl group from an amine, is a crucial transformation in both synthetic chemistry and metabolic processes. nih.govresearchgate.net For the tertiary amine portion of this compound, several dealkylation mechanisms are relevant, primarily involving chemical reagents or oxidative processes.

One of the oldest and most established methods is the von Braun reaction . This involves treating a tertiary amine with cyanogen (B1215507) bromide (BrCN). nih.gov The reaction proceeds via a quaternary cyanoammonium bromide intermediate. The bromide ion then attacks one of the alkyl groups, cleaving the C-N bond to yield an alkyl bromide and a disubstituted cyanamide, which can be subsequently hydrolyzed to the secondary amine. nih.govresearchgate.net

Another common chemical method uses chloroformates , such as phosgene (B1210022) or ethyl chloroformate. The tertiary amine attacks the chloroformate, leading to a quaternary ammonium salt intermediate. nih.gov Subsequent nucleophilic attack by the chloride ion on an N-alkyl group results in an alkyl chloride and a carbamate, which can then be hydrolyzed to the secondary amine. nih.govresearchgate.net

Oxidative dealkylation is also a significant pathway, often catalyzed by enzymes like cytochrome P450 or achieved through photoredox catalysis. researchgate.netacs.org The mechanism for N-debenzylation often involves a rate-determining hydroxylation at the benzylic methylene (B1212753) position. nih.gov This generates an unstable carbinolamine intermediate which then decomposes to yield the secondary amine and an aldehyde (in this case, benzaldehyde). Stable isotope studies on the dealkylation of 1-benzyl-4-cyano-4-phenylpiperidine showed a primary kinetic isotope effect, supporting direct hydroxylation at the benzyl (B1604629) methylene carbon as the key step. nih.gov More recent photoredox methods offer mild conditions for N-dealkylation of various tertiary amines, including tribenzylamine, demonstrating high functional group tolerance. acs.org

A proposed mechanism for the deprotection of related 4-(alkylamino)benzylamides involves initial protonation of the amide nitrogen by trifluoroacetic acid (TFA), facilitating the cleavage of the N-benzyl bond. clockss.org

Oxidation and Reduction Processes of the Chemical Compound and Analogues

The benzylamine (B48309) structural motif within this compound is susceptible to oxidation. Kinetic studies on the oxidation of substituted benzylamines have provided detailed mechanistic insights. researchgate.netias.ac.in

The oxidation of benzylamines can lead to the formation of the corresponding aldimines or, upon hydrolysis, benzaldehydes. researchgate.netias.ac.in The specific mechanism depends on the oxidant used.

With Cetyltrimethylammonium Permanganate (CTAP): The reaction is first-order with respect to both the amine and CTAP. The oxidation of deuterated benzylamine (PhCD₂NH₂) showed a significant kinetic isotope effect (kH/kD = 5.60), confirming that the cleavage of an α-C–H bond is the rate-determining step. The proposed mechanism involves the transfer of a hydride ion from the α-carbon of the amine to the oxidant, forming a carbocationic intermediate that then leads to the aldimine. ias.ac.in

With N-Chlorosuccinimide (NCS): The reaction is first-order in both the amine and NCS. The mechanism involves the addition of the unprotonated amine to the electrophilic chlorine atom of NCS in the slow step, forming an unstable N-chlorobenzylamine. researchgate.net This intermediate then decomposes to the corresponding aldehyde and ammonia (B1221849). A substantial primary kinetic isotope effect (kH/kD = 6.20) was also observed, though the interpretation points to the N-chlorination step being rate-limiting, followed by a rapid E2 elimination. researchgate.net

Electrochemical Oxidation: Under metal-free electrochemical conditions, benzylamines can undergo oxidative C-N bond cleavage to form aldehydes. A proposed mechanism involves a single-electron oxidation at the anode to form a nitrogen radical cation, followed by deprotonation and radical migration. mdpi.com

Photocatalytic Oxidation: Using catalysts like riboflavin (B1680620) tetraacetate and visible light, benzylamines can be converted to aldehydes with oxygen as the terminal oxidant, producing only H₂O₂ and NH₃ as byproducts. researchgate.net

The reduction of the functional groups is also a key process. The imine formed during oxidation can be reduced back to the amine. The primary amine itself can be synthesized via the reduction of a corresponding nitrile, for instance, using lithium aluminium deuteride. ias.ac.in

Table 2: Mechanistic Details of Benzylamine Oxidation
Oxidant/MethodKey Mechanistic StepKinetic Isotope Effect (kH/kD)Primary Product
Cetyltrimethylammonium Permanganate (CTAP)Hydride transfer from α-C–H bond. ias.ac.in5.60 ias.ac.inAldimine ias.ac.in
N-Chlorosuccinimide (NCS)Addition of amine to electrophilic chlorine. researchgate.net6.20 researchgate.netBenzaldehyde (B42025) researchgate.net
ElectrochemicalSingle-electron transfer to form a nitrogen radical cation. mdpi.comNot ReportedAldehyde mdpi.com
Photocatalysis (Flavin)Electron transfer to excited flavin catalyst. researchgate.netNot ReportedAldehyde researchgate.net

Cycloaddition Reactions Involving Benzylaminoethylenes or Related Structures

Cycloaddition reactions are powerful tools for constructing cyclic systems. libretexts.orgyoutube.com While there is no direct literature on cycloadditions involving this compound, the reactivity of related structures like benzylideneanilines or enamines allows for the exploration of potential pathways. sci-rad.com

A cycloaddition reaction involves the combination of two π-electron systems to form a ring, creating two new sigma bonds at the expense of two π-bonds. youtube.com The most famous example is the [4+2] Diels-Alder reaction. libretexts.org

For a derivative of the target compound to participate, it would need to contain a suitable π-system, such as a diene (4π component) or a dienophile (2π component). An enamine, which could be formed from the primary amine moiety of the molecule by reaction with an aldehyde or ketone, could potentially act as a dienophile or part of a diene system.

Theoretical studies on the [3+2] cycloaddition reactions between benzonitrile (B105546) N-oxide and substituted benzylideneanilines (which contain a C=N double bond analogous to an imine) show that the reaction is facilitated by electron-donating groups on the aniline (B41778) ring. sci-rad.com This suggests that the electronic nature of the benzylamine portion of our target molecule could influence its reactivity in similar cycloadditions if converted to an imine derivative.

The types of cycloadditions could include:

[4+2] Diels-Alder Reaction: An enamine derivative could serve as the electron-rich dienophile reacting with an electron-poor diene. libretexts.org

[3+2] Dipolar Cycloaddition: An imine derivative (a dipolarophile) could react with a 1,3-dipole (like a nitrile oxide or an azide) to form a five-membered heterocycle. sci-rad.com

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are common for forming four-membered rings, often requiring one of the components to be conjugated to absorb light. libretexts.org

These potential reactions remain speculative without direct experimental evidence but are based on the established reactivity of analogous functional groups.

Studies on Quaternary Ammonium Salt Formation and Reactivity

The tertiary N,N-diethylbenzylamine group of the molecule readily undergoes N-alkylation with an alkyl halide to form a quaternary ammonium salt. wikipedia.org This specific type of S_N2 reaction is known as the Menshutkin reaction . Unlike the alkylation of primary or secondary amines, this process is not complicated by further reactions, leading to a single, well-defined product. wikipedia.orgmasterorganicchemistry.com

The reaction involves the nucleophilic attack of the tertiary amine's lone pair on the electrophilic carbon of an alkyl halide, displacing the halide ion. wikipedia.org The rate of this reaction is influenced by the solvent, temperature, and the nature of the alkyl halide. google.com For example, the synthesis of N-benzyl-N,N-dimethylanilinium chloride from benzyl chloride and N,N-dimethylaniline was shown to reach 100% conversion in 3.3 hours at 70°C in a methanol/water solvent system. google.com

Quaternary ammonium salts are themselves reactive and useful compounds. rsc.org Their applications include:

Phase-Transfer Catalysts: Their amphiphilic nature allows them to transport anions from an aqueous phase to an organic phase, facilitating reactions between immiscible reagents.

Reagents for C-N Bond Cleavage: The quaternary group can be a good leaving group in various transformations, including cross-coupling reactions, reductive deamination, and nucleophilic substitutions. rsc.org

Precursors for Other Functional Groups: Benzyl quaternary ammonium salts can be used as benzylation reagents in C-H functionalization reactions. rsc.org

The formation of spirocyclic quaternary ammonium salts has also been observed from the interaction of related N-benzyl-diazabicyclo-nonanol derivatives with terminal dibromoalkanes, highlighting the potential for intramolecular quaternization if a suitable dihaloalkane is used to alkylate the primary amine first. researchgate.net

Synthesis and Characterization of Structural Derivatives and Analogues

Design and Synthesis of N-[4-(aminomethyl)benzyl]-N,N-diethylamine Analogues with Modified Benzylamine (B48309) Cores

The modification of the benzylamine core of this compound is a key strategy for creating structural analogues. A common method for preparing N-benzylamines involves a two-step process starting with the reaction of a benzaldehyde (B42025) with an amine to form an imine (a Schiff base), which is subsequently hydrogenated. google.comorganic-chemistry.org This hydrogenation can be catalyzed by metals from groups 8 to 10 of the periodic table, such as palladium. google.commdpi.com

One synthetic approach involves the reaction of p-nitrobenzoic acid with various anilines to form amide derivatives. The nitro group is then reduced to an amine using a palladium-carbon catalyst, yielding N-(4-aminophenyl)-substituted benzamides. nih.gov Another strategy involves the chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues from phenylpyruvate derivatives using an engineered aspartate aminotransferase. mdpi.com

Further modifications can be achieved through nucleophilic substitution reactions. For instance, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized by reacting 2-alkyl-4-chloroquinolines with 4-(benzyloxy)benzylamines in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov The synthesis of N-benzylidene derivatives has also been reported, expanding the range of accessible analogues. google.com

Preparation of Aminomethyl-Substituted Ferrocene (B1249389) Derivatives and Related Organometallic Species

The incorporation of organometallic fragments, such as ferrocene, into the structure of aminobenzylamines introduces unique electrochemical and conformational properties. A variety of aminomethyl-substituted ferrocenes can be synthesized through the reductive amination of formylferrocene or 1,1'-diformylferrocene. researchgate.net

This method allows for the selective synthesis of tertiary (ferrocenylmethyl)amines and azaferrocenophanes when using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Alternatively, the use of lithium aluminum hydride (LiAlH₄) can yield (iminomethyl)ferrocenes and secondary (ferrocenylmethyl)amines. researchgate.net For example, the reaction of 1,1'-diformylferrocene with the secondary amine diethylamine (B46881) (Et₂NH) in the presence of NaBH(OAc)₃ produces the corresponding tertiary amine derivative in high yield. researchgate.net These synthetic routes have successfully produced numerous new compounds, which have been characterized by X-ray diffraction and multinuclear NMR. researchgate.net

Synthesized Aminomethyl-Substituted Ferrocene Derivatives
ReactantsReducing AgentProduct TypeYield (%)Reference
1,1'-Diformylferrocene + Secondary Amines (e.g., Et₂NH)NaBH(OAc)₃Tertiary (Ferrocenylmethyl)amines65-97 researchgate.net
Formylferrocene + Primary/Secondary AminesLiAlH₄(Iminomethyl)ferrocenes65-97 researchgate.net
Formylferrocene + Primary/Secondary AminesLiAlH₄Secondary (Ferrocenylmethyl)amines65-97 researchgate.net

Investigation of Structurally Similar Cyclohexylamine (B46788) Derivatives

To explore the impact of ring saturation on the properties of this compound, researchers have investigated structurally similar cyclohexylamine derivatives. These analogues replace the aromatic benzyl (B1604629) core with a non-aromatic cyclohexyl ring. The synthesis of these compounds often involves different strategies compared to their aromatic counterparts.

A relevant synthetic pathway for obtaining a trans-4-substituted cyclohexylamine involves the reaction of a cyclohexanone (B45756) derivative with benzylamine to form a Schiff's base. chemeo.com This intermediate can then be subjected to isomerization with a strong base, followed by acid hydrolysis to yield the desired trans-cyclohexylamine derivative. chemeo.com This method highlights a route to control the stereochemistry of the final product. The synthesis of 4-(aminomethyl)cyclohexylamine (B79605) has also been documented, providing a key diamine intermediate that could be further alkylated to produce N,N-diethylated analogues. researchgate.net

Synthesis of Substituted Imidazolidine (B613845) Derivatives Containing Diethylamine Moieties

The core structure of this compound can be incorporated into more complex heterocyclic systems, such as imidazolidines. A series of substituted imidazolidine derivatives have been synthesized with the aim of developing new therapeutic agents. The synthesis typically begins with the reaction of ethylenediamine (B42938) with aromatic aldehydes.

In a study aimed at producing anti-inflammatory agents, several imidazolidine derivatives containing a diethylamine phenyl group were synthesized. These compounds, such as 4-[1,3-Bis(2,6-dichlorobenzyl)-2-imidazolidinyl]phenyl-diethylamine, were investigated for their biological activities. The synthesis of these complex molecules demonstrates the utility of the diethylamine-functionalized benzylamine scaffold in medicinal chemistry.

Examples of Synthesized Imidazolidine Derivatives
Compound NameStarting MaterialsKey Structural FeatureReference
4-[1,3-Bis(2,6-dichlorobenzyl)-2-imidazolidinyl]phenyl-diethylamineEthylenediamine, Aromatic AldehydesImidazolidine ring with diethylamine phenyl moiety
4-[1,3-Bis(3-hydroxy-4-methoxybenzyl)-2-imidazolidinyl]phenyl-diethylamineEthylenediamine, Aromatic AldehydesImidazolidine ring with diethylamine phenyl moiety
4-(1,3-Bis(4-methoxybenzyl)-4-methylimidazolidin-2-yl)-phenyl-diethylamineEthylenediamine, Aromatic AldehydesImidazolidine ring with diethylamine phenyl moiety

Derivatization Strategies for Enhanced Chemical Functionality

Derivatization is a key strategy for modifying or enhancing the chemical properties of a molecule, often for analytical purposes. For amine-containing compounds, derivatization can improve their volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS). One such strategy is benzylation, where N,N-disubstituted ethanolamines are treated with benzyl bromide in the presence of a base. This modification decreases the polarity of the molecules, leading to better detection by GC-MS. chemeo.com

Another derivatization approach involves tagging molecules to improve their detection in mass spectrometry. For example, organic acids have been derivatized with N-(4-aminophenyl)piperidine. This tag significantly improves sensitivity and allows for detection at much lower concentrations using techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). Such strategies could be conceptually applied to this compound or its metabolites to enhance their analytical detection.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For N-[4-(aminomethyl)benzyl]-N,N-diethylamine, which possesses multiple distinct proton, carbon, and nitrogen environments, high-resolution NMR provides unambiguous assignments.

A detailed analysis of ¹H and ¹³C NMR spectra allows for precise mapping of the molecule's carbon skeleton and attached protons. The chemical shifts are influenced by the electronic environment of each nucleus, providing information beyond simple peak counting.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two different benzylic methylene (B1212753) groups, the primary amine protons, and the ethyl groups of the tertiary amine. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring typically appear as two distinct doublets (an AA'BB' system), a characteristic pattern for para-substitution. organicchemistrydata.org The methylene protons of the CH₂-N(Et)₂ group will be deshielded by the adjacent nitrogen and the aromatic ring. The aminomethyl (CH₂NH₂) protons will also form a unique signal. The ethyl groups will present a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) due to spin-spin coupling. sigmaaldrich.comcarlroth.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. organicchemistrydata.org The spectrum would show distinct signals for the two non-equivalent carbons of the benzene ring, the quaternary aromatic carbon, the two benzylic carbons, and the two carbons of the diethylamino group. wisc.eduepfl.ch The chemical shifts of the benzylic and aromatic carbons are particularly informative about the electronic effects of the substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Aromatic CH 7.20 - 7.40 128.0 - 130.0 Doublet
Quaternary Aromatic C - 135.0 - 140.0 Singlet
-CH₂-N(Et)₂ ~3.50 ~58.0 Singlet
-CH₂-NH₂ ~3.80 ~45.0 Singlet
N-CH₂-CH₃ ~2.50 ~47.0 Quartet
N-CH₂-CH₃ ~1.05 ~12.0 Triplet
NH₂ ~1.50 (broad) - Singlet

Given the presence of two chemically distinct nitrogen atoms—a primary amine (-NH₂) and a tertiary amine (-N(Et)₂)—¹⁵N NMR spectroscopy is a powerful tool for their characterization. researchgate.net This technique is highly sensitive to the electronic environment and hybridization of nitrogen atoms.

The primary amine nitrogen is expected to have a chemical shift in a different region compared to the tertiary amine nitrogen. In general, the chemical shifts in ¹⁵N NMR are influenced by factors such as alkyl substitution, protonation, and hydrogen bonding. nih.gov The tertiary amine nitrogen will typically be more shielded (appear at a lower chemical shift) than the primary amine nitrogen. Protonation or strong hydrogen bonding, particularly at the primary amine site, would cause a significant downfield shift (deshielding) of the corresponding ¹⁵N signal. nih.govresearchgate.net These distinct signals provide definitive evidence for the two different nitrogen functionalities within the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by several key absorption bands. The primary amine group will show characteristic N-H stretching vibrations, typically as two bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretches. An N-H scissoring (bending) vibration is expected around 1600 cm⁻¹. The C-N stretching vibrations for both the primary and tertiary amines will appear in the fingerprint region, generally between 1250 and 1020 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups appear just below 3000 cm⁻¹. theaic.org

Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for symmetric non-polar bonds. The symmetric stretching of the benzene ring is often a strong band in the Raman spectrum. The C-H stretching vibrations are also visible. ljmu.ac.uk The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

Key Vibrational Modes and Expected Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy Method
Asymmetric & Symmetric N-H Stretch Primary Amine 3300 - 3500 FT-IR
Aromatic C-H Stretch Benzene Ring 3000 - 3100 FT-IR, Raman
Aliphatic C-H Stretch -CH₂-, -CH₃ 2850 - 2970 FT-IR, Raman
N-H Bending (Scissoring) Primary Amine 1590 - 1650 FT-IR
Aromatic C=C Stretch Benzene Ring 1450 - 1600 FT-IR, Raman
C-N Stretch Aliphatic Amines 1020 - 1250 FT-IR

Mass Spectrometric Investigations of Derivatization and Fragmentation Patterns

Mass spectrometry (MS) is crucial for determining the molecular weight and elucidating the structure through analysis of fragmentation patterns. For this compound, with its multiple potential cleavage sites, MS provides valuable structural insights.

The fragmentation of benzylamines under mass spectrometric conditions is well-studied. nih.govnih.gov A primary and highly characteristic fragmentation pathway for amines is α-cleavage, where the bond beta to the nitrogen atom is broken. libretexts.orglibretexts.org For the target molecule, this can occur at two locations:

Cleavage adjacent to the tertiary amine: Loss of an ethyl radical (•CH₂CH₃) from the molecular ion would lead to a stable iminium ion. The most favorable α-cleavage is the loss of the largest alkyl group.

Benzylic cleavage: Cleavage of the C-C bond between the benzyl (B1604629) group and the aminomethyl group can lead to the formation of a stabilized benzyl cation or a related tropylium (B1234903) ion after rearrangement. researchgate.net

Another common fragmentation for primary amines is the loss of ammonia (B1221849) (NH₃). nih.gov The resulting spectrum would be a composite of fragments derived from these competing pathways.

Expected Fragmentation Ions

m/z Value Proposed Fragment Fragmentation Pathway
192 [C₁₂H₂₀N₂]⁺ Molecular Ion (M⁺)
177 [M - CH₃]⁺ α-cleavage at tertiary amine (minor)
163 [M - C₂H₅]⁺ α-cleavage at tertiary amine
105 [C₇H₇N(CH₃)₂]⁺ Benzylic cleavage
91 [C₇H₇]⁺ Tropylium ion from benzylic cleavage
86 [CH₂N(C₂H₅)₂]⁺ Benzylic cleavage
30 [CH₂NH₂]⁺ α-cleavage at primary amine

In techniques like Chemical Ionization (CI), specific ion/molecule reactions can be used to selectively ionize functional groups. iastate.edu Using a reagent gas like ammonia, the primary and tertiary amine groups of this compound can be protonated to form the [M+H]⁺ ion. The stability and subsequent fragmentation of this pseudomolecular ion can provide further structural information. The proton affinity of the two nitrogen atoms will influence the initial site of protonation, with the tertiary amine generally being more basic. Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely involve the loss of neutral molecules like ammonia (NH₃) or diethylamine (B46881). nih.govresearchgate.net

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as substituted benzylideneanilines, can provide valuable insights. nih.govnih.gov

The crystal structure would be expected to reveal:

Conformation: The relative orientation of the aminomethyl and diethylaminobenzyl groups. The ethyl groups on the tertiary amine can adopt different conformations (e.g., cis or trans relative to the plane of the nitrogen and its substituents). nih.gov

Bond Parameters: Precise measurements of C-N, C-C, and C-H bond lengths and angles, confirming the connectivity established by NMR.

Intermolecular Interactions: The primary amine group is a strong hydrogen bond donor, and the tertiary amine is an acceptor. The crystal packing would likely be dominated by N-H···N hydrogen bonds, forming chains or networks that stabilize the solid-state structure. C-H···π interactions may also be present. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. While specific, detailed research findings on the UV-Vis spectrum of this compound are not extensively available in the reviewed scientific literature, a robust analysis can be performed by examining its structural components and comparing them to well-characterized, analogous compounds.

The primary chromophore in this compound is the para-disubstituted benzene ring. The absorption of ultraviolet light by benzene and its derivatives is characterized by electronic transitions of pi (π) electrons from bonding molecular orbitals to anti-bonding molecular orbitals (π → π* transitions). Unsubstituted benzene in the liquid state typically displays three absorption bands: an intense primary band around 184 nm, a second primary band near 204 nm, and a weaker, vibrationally-structured secondary band (the 'B-band') at approximately 256 nm. up.ac.zaquimicaorganica.org

Substitution on the benzene ring can cause shifts in the position (wavelength) and intensity of these absorption bands. In the case of this compound, the ring is substituted at the 1 and 4 positions with an aminomethyl group (-CH₂NH₂) and a diethylaminomethyl group (-CH₂N(C₂H₅)₂). A critical structural feature is the presence of a methylene (-CH₂-) bridge separating each nitrogen atom from the aromatic ring. This methylene group acts as an insulator, preventing the lone pair of electrons on the nitrogen atoms from entering into direct conjugation with the π-electron system of the benzene ring.

Consequently, the substituents are expected to influence the spectrum primarily through inductive effects, similar to alkyl groups, rather than through strong resonance effects seen in compounds like aniline (B41778) where the amino group is directly attached to the ring. hnue.edu.vn The UV-Vis spectrum of benzylamine (B48309), which contains a single insulated aminomethyl substituent, supports this interpretation. Benzylamine exhibits absorption maxima (λmax) at approximately 206 nm and 256 nm, values that are only slightly shifted from those of unsubstituted benzene. sielc.comnist.gov This indicates that the aminomethyl group has a minimal electronic effect on the benzene chromophore's π → π* transitions.

By extension, the N,N-diethylaminomethyl group is also expected to behave as an alkyl-like substituent. Therefore, the UV-Vis spectrum of this compound is predicted to closely resemble that of 1,4-dialkyl-substituted benzenes. The electronic transitions observed would be the characteristic π → π* transitions of the benzene ring, with absorption maxima expected in the regions typical for such substitution patterns.

The following table presents the known UV-Vis absorption maxima for benzene and the structurally related benzylamine, which provides a basis for the predicted absorption characteristics of the target compound.

Compoundλmax (nm)Associated TransitionReference
Benzene~204Primary π → π quimicaorganica.org
~256Secondary π → π (B-band) quimicaorganica.org
Benzylamine~206Primary π → π sielc.com
~256Secondary π → π (B-band) sielc.com

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

There are no available DFT studies that have optimized the molecular geometry or analyzed the electronic structure of N-[4-(aminomethyl)benzyl]-N,N-diethylamine. Such a study would typically involve the use of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to determine the most stable conformation and to calculate electronic properties.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

No theoretical vibrational frequency analyses for this compound have been published. This type of analysis would involve calculating the infrared and Raman spectra from the optimized geometry to help assign experimental vibrational modes.

Analysis of Total and Partial Density of States (TDOS, PDOS)

A Total and Partial Density of States (TDOS/PDOS) analysis, which would provide insight into the contribution of different fragments or orbitals to the electronic states of this compound, has not been reported in the literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

There are no published TD-DFT studies on this compound. This method is commonly used to predict electronic absorption spectra (UV-Vis) and to understand the nature of electronic transitions.

Computational Studies of Intermolecular Interactions and Hydrogen Bonding Networks

Specific computational investigations into the intermolecular interactions and potential hydrogen bonding networks of this compound are not available. The primary amine and tertiary amine groups suggest the potential for hydrogen bonding, which could be studied using methods like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

No molecular dynamics (MD) simulation studies have been reported for this compound. MD simulations would be valuable for exploring its conformational landscape, flexibility, and interactions with a solvent over time.

Prediction of Reactivity Descriptors and Reaction Pathways

There is no available research on the prediction of reactivity descriptors (such as HOMO-LUMO gap, chemical potential, hardness) or the theoretical investigation of reaction pathways for this compound using DFT or other methods.

Role in Advanced Materials and Chemical Applications

Application as a Ligand in Coordination Chemistry and Metal Complex Formation

The molecular architecture of N-[4-(aminomethyl)benzyl]-N,N-diethylamine, which contains two distinct nitrogen-based donor sites (a primary aminomethyl group and a tertiary diethylamino group), makes it a versatile ligand in coordination chemistry. These sites can coordinate with a single metal center to form a chelate ring or bridge between different metal centers to construct polynuclear complexes or coordination polymers.

The presence of both a flexible, sterically unhindered primary amine and a more sterically demanding tertiary amine allows for varied coordination behavior. The primary amine can readily coordinate to a metal ion, while the tertiary amine's ability to coordinate may be influenced by the metal's size, its preferred coordination geometry, and the steric bulk of the diethyl groups. This differential reactivity can be exploited to control the formation of specific complex structures.

Research on analogous benzylamine (B48309) and aminophosphine (B1255530) ligands provides insight into the potential coordination modes. For instance, N-benzyl derivatives have been shown to form stable complexes with various transition metals, often exhibiting bidentate coordination where the nitrogen atom and another donor group bind to the metal center. In the case of this compound, the two nitrogen atoms are separated by a rigid phenylenemethylene spacer, predisposing the molecule to act as a bridging ligand between two metal centers, thereby facilitating the assembly of one-dimensional, two-dimensional, or three-dimensional coordination polymers. The structure of these polymers can be further tuned by the choice of metal ion and co-ligands. For example, studies on related bis(phosphino)amine ligands show a preference for forming cis-chelate complexes with group 6B metals. nih.gov Similarly, polynuclear organotin(IV) complexes have been synthesized using polyaromatic ligands, forming one-dimensional coordination polymers where the ligand bridges adjacent metal centers. uzh.ch

Table 1: Potential Coordination Modes and Resulting Structures
Coordination ModeDescriptionPotential Metal IonsResulting Structure
MonodentateCoordination via the primary amine only, due to steric hindrance at the tertiary amine.Bulky or sterically saturated metal centersSimple metal complex
Bidentate ChelatingBoth nitrogen atoms coordinate to the same metal center. This is less likely due to the rigidity and length of the benzyl (B1604629) spacer.Large metal ions with flexible coordination spheresStrained metallacycle
Bidentate BridgingThe primary and tertiary amines coordinate to two different metal centers.Transition metals (e.g., Cu(II), Ag(I), Zn(II))Coordination polymers (1D, 2D, or 3D frameworks)

Investigation as a Reagent or Auxiliary in Organic Transformations

In organic synthesis, this compound offers dual functionality. The primary and tertiary amine groups exhibit distinct reactivities, allowing for its use as a versatile reagent or synthetic auxiliary.

The primary amine (-CH₂NH₂) is a potent nucleophile and can readily participate in a variety of bond-forming reactions. These include:

Imine Formation and Reductive Amination : Reaction with aldehydes or ketones forms an imine, which can be subsequently reduced to a secondary amine. This is a fundamental transformation for constructing complex amine frameworks. google.com

Acylation and Sulfonylation : It can be easily acylated with acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to yield sulfonamides.

N-Alkylation : The primary amine can be selectively alkylated. For instance, benzylamine is often used as a masked source of ammonia (B1221849), where after N-alkylation, the benzyl group can be removed via hydrogenolysis. wikipedia.org

The tertiary amine (-NEt₂) functions primarily as a non-nucleophilic base. It can be used to scavenge acid byproducts generated during reactions, such as the HCl formed during acylation with an acyl chloride. Its steric bulk prevents it from competing with the primary amine in nucleophilic reactions. This differential reactivity allows for stepwise functionalization of the molecule. For example, the primary amine could first be protected, followed by a reaction involving the tertiary amine or the aromatic ring, and subsequent deprotection.

The synthesis of N-benzylamines from benzaldehydes and primary amines via iminization followed by hydrogenation is a well-established process. google.com The presence of the two amine functionalities in this compound makes it an interesting candidate for processes where one group directs a reaction while the other remains available for subsequent transformations.

Exploration in Supramolecular Assembly and Self-Assembled Structures

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. This compound possesses key structural features that enable its participation in self-assembly processes.

The primary driving forces for the assembly of this molecule include:

Hydrogen Bonding : The primary amine group is an excellent hydrogen bond donor and acceptor. It can form robust N-H···N or N-H···O hydrogen bonds, leading to the formation of chains, sheets, or more complex three-dimensional networks. researchgate.net

Hydrophobic Interactions : The diethyl groups on the tertiary amine and the benzyl moiety introduce hydrophobic character, which can drive assembly in aqueous environments.

The interplay of these interactions can lead to the formation of well-defined supramolecular architectures. For instance, studies on benzylamine derivatives have shown that they form crystalline supramolecular salts with organic acids, where classical hydrogen bonds are the key driving force for the assembly. researchgate.net Similarly, benzimidazole (B57391) derivatives self-assemble through a combination of metal coordination, π-π stacking, and hydrophobic interactions to form materials like metal-organic frameworks and nanowires. researchgate.net The structure of this compound is conducive to forming similar ordered systems, potentially leading to materials with applications in sensing, catalysis, or as templates for nanomaterial synthesis.

Table 2: Structural Features and Their Role in Supramolecular Assembly
Structural FeatureType of InteractionPotential Supramolecular Outcome
Primary Amine (-NH₂)Hydrogen Bonding (Donor/Acceptor)Formation of 1D chains or 2D sheets
Aromatic Ringπ-π StackingStabilization of layered structures
Alkyl Groups (-CH₂-, -CH₂CH₃)van der Waals / Hydrophobic InteractionsPacking efficiency and assembly in polar media

Potential in Nonlinear Optical Materials Research

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are critical for applications in optical communications, data storage, and frequency conversion. A common molecular design for organic NLO materials is the donor-π-acceptor (D-π-A) motif.

This compound contains elements of this design. The diethylamino group is a strong electron-donating group (D), and the aminomethyl group is also an electron donor. These are connected through a π-conjugated system (the benzene (B151609) ring). While the molecule lacks a strong electron-acceptor group, its structure serves as a precursor to more effective NLO chromophores. By chemically modifying the primary amine to introduce a potent electron-withdrawing group (e.g., a nitro or cyano group), the molecule could be converted into a D-π-A system with a significant second-order NLO response (first hyperpolarizability).

Research on related benzylamine and aniline (B41778) derivatives has demonstrated their potential in NLO applications. For example, copolymers of benzylaminofullerene exhibit optical limiting behavior. kpi.ua Other studies on imine-bridged aromatic compounds have also explored their NLO properties. researchgate.net The investigation of this compound and its derivatives could therefore be a promising avenue in the search for new, efficient NLO materials.

Function as a Building Block for Specialty Chemicals

A building block in chemical synthesis is a molecule that can be readily incorporated into a larger, more complex structure. Due to its bifunctional nature, this compound is an excellent building block for a variety of specialty chemicals. chemicalbook.comscbt.com

The distinct reactivity of its two amine groups allows for selective, stepwise synthesis. For example, the primary amine can be used as a nucleophile to construct polymers, dendrimers, or pharmaceutical scaffolds, while the tertiary amine can be used to tune solubility or basicity. Its structure is related to p-xylylenediamine, a monomer used in the production of heat-resistant polyamides. nih.gov

Applications as a building block include:

Polymer Synthesis : It can be used as a monomer or a cross-linking agent in the synthesis of polyamides, polyimides, or polyurethanes by reacting the primary amine with diacids, dianhydrides, or diisocyanates, respectively.

Pharmaceutical Scaffolds : The benzylamine moiety is a common feature in many biologically active compounds. wikipedia.org This molecule can serve as a starting point for the synthesis of new drug candidates. For instance, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine is a key intermediate in the synthesis of the anti-asthma drug formoterol. google.com

Fluorescent Sensors : The framework can be modified to create fluorescent sensors. The tertiary amine can act as a binding site for analytes (like metal ions or protons), while the aromatic ring acts as part of the fluorophore.

The commercial availability of this compound underscores its utility as a versatile precursor for creating higher-value, specialized chemical products. chemicalbook.comscbt.com

Molecular Interaction Studies in Vitro and Theoretical

Investigation of Binding Kinetics and Specificity with Molecular Targets (In Vitro)

In vitro studies are essential for characterizing the direct interaction of a compound with its molecular target, typically a receptor or enzyme. These experiments allow for the determination of key parameters such as binding affinity, which is a measure of how strongly the compound binds to the target.

Research into compounds structurally related to N-[4-(aminomethyl)benzyl]-N,N-diethylamine, such as N-benzyl phenethylamines, has shed light on their interactions with serotonin (B10506) receptors, specifically the 5-HT₂A and 5-HT₂C subtypes. nih.gov A study investigating a series of these N-benzyl phenethylamines revealed that they generally exhibit high affinity for the 5-HT₂A receptor, with some compounds demonstrating subnanomolar binding affinities. nih.gov For instance, the compound designated as 8b in the study displayed a particularly high affinity with a Kᵢ value of 0.29 nM for the 5-HT₂A receptor. nih.gov The functional activity of these compounds, which describes their ability to elicit a biological response upon binding, varied more widely. nih.gov

The selectivity of a compound for its intended target over other potential targets is a crucial factor in its pharmacological profile. In the aforementioned study, most of the N-benzyl phenethylamines showed low to moderate selectivity (ranging from 1- to 40-fold) for the 5-HT₂A receptor over the 5-HT₂C receptor in binding assays. nih.gov However, one compound, 6b , demonstrated an impressive 100-fold selectivity for the 5-HT₂A receptor, highlighting how subtle structural modifications can significantly impact binding specificity. nih.gov

Interactive Table:

Binding Affinity and Functional Activity of Selected N-Benzyl Phenethylamines at Serotonin Receptors
Compound 5-HT₂A Kᵢ (nM) 5-HT₂C Kᵢ (nM) 5-HT₂A EC₅₀ (nM)
1b - - 0.074
6b - - -

| 8b | 0.29 | - | - |

Kᵢ: Inhibitor binding constant; a measure of binding affinity. EC₅₀: Half maximal effective concentration; a measure of functional potency. Data from a study on N-benzyl phenethylamines. nih.gov '-' indicates data not specified in the source.

Computational Modeling of Ligand-Target Interactions

Computational modeling provides a theoretical framework to visualize and understand the intricate interactions between a ligand, such as this compound, and its biological target at an atomic level. nih.gov These models are invaluable for predicting binding modes, identifying key intermolecular interactions, and guiding the design of new compounds with improved affinity and selectivity. nih.govtue.nl

The process of modeling ligand-target interactions often involves docking the ligand into the known or predicted three-dimensional structure of the target protein. tue.nl The strength of the interaction is then evaluated using scoring functions that estimate the binding free energy. nih.gov These calculations take into account various forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

For instance, computational studies can predict the most probable binding site of a ligand on a protein. tue.nl In one study, computational approaches were used to predict the binding sites of a ligand on the 14-3-3ζ protein, with results suggesting that the area above and below the central pore of the dimeric protein was the most likely binding location. tue.nl These predictions were subsequently confirmed by experimental data. tue.nl

Structure-Activity Relationships (SAR) based on Molecular Design Principles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. nih.govnih.gov By systematically modifying different parts of a molecule and observing the effect on its interaction with a biological target, researchers can develop principles to guide the design of more potent and selective compounds. nih.gov

In the context of N-benzyl phenethylamines, which share structural motifs with this compound, SAR studies have revealed several key insights. nih.gov For example, the nature of the substituent on the N-benzyl group can influence the interaction of other parts of the molecule with the target receptor. nih.gov It has been observed that in simple phenethylamines, increasing the size of the substituent at the 4-position of the phenethylamine (B48288) core leads to a decrease in functional activity. nih.gov This trend was also mirrored in some N-benzyl substituted series. nih.gov

Furthermore, the substitution pattern on the N-benzyl ring itself can have a significant impact on selectivity. nih.gov The introduction of a cyano substituent at the 4-position of the phenethylamine and the use of an N-(2,3-methylenedioxybenzyl) group were noted as interesting modifications affecting selectivity. nih.gov However, the SAR for this class of compounds was described as somewhat erratic, indicating complex interactions with the receptor. nih.gov

Studies on other classes of compounds, such as N-(4-(benzyloxy)benzyl)-4-aminoquinolines, also contribute to the broader understanding of SAR principles. nih.gov In this series, modifications to the quinoline (B57606) ring and the benzyloxybenzyl moiety were explored to optimize activity against Mycobacterium tuberculosis. nih.gov

Interactive Table:

Key Structural Features and Their Impact on Activity in N-Benzyl Phenethylamine Analogs
Structural Modification Position Observed Effect on Activity/Selectivity
Increased size of substituent 4-position of phenethylamine Decrease in functional activity nih.gov
Cyano substituent 4-position of phenethylamine Influences selectivity nih.gov

This table summarizes general trends observed in SAR studies of N-benzyl phenethylamine analogs. nih.gov

Future Research Directions and Emerging Opportunities

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex amines and related molecules is increasingly benefiting from the adoption of advanced laboratory technologies. sigmaaldrich.com Future research will likely focus on integrating the synthesis of benzylamines like N-[4-(aminomethyl)benzyl]-N,N-diethylamine into continuous flow and automated platforms.

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. durham.ac.uk For instance, a one-step continuous synthesis for N-benzylhydroxylamine hydrochloride has been developed using a microchannel reactor, demonstrating the viability of flow chemistry for benzylamine-related structures. mdpi.com This method significantly reduced the amount of reagents required and was optimized for large-scale industrial application. mdpi.com

Automated synthesis platforms are also revolutionizing chemical discovery by enabling the rapid production of diverse compound libraries. researchgate.netsynplechem.com These systems can perform a wide variety of synthetic processes in a fully automated fashion, moving from reagent-capsule-based machines to reconfigurable flow chemistry platforms and even dexterous robots. researchgate.netnih.gov A key application for benzylamine (B48309) derivatives in this area is their use as scavengers. In several multi-step flow syntheses, polymer-supported benzylamine has been used in cartridges to remove excess aldehydes from the reaction stream, simplifying purification. durham.ac.ukacs.org

Future work could focus on developing a dedicated flow synthesis route for this compound and its derivatives, potentially as part of a telescoped, multi-step automated process that leverages artificial intelligence for reaction planning and optimization. synplechem.com

TechnologyApplication to Benzylamine SynthesisKey AdvantagesReference
Flow ChemistryContinuous synthesis of N-benzylhydroxylamine hydrochloride from benzyl (B1604629) chloride.Reduced reagent use, improved safety, scalability. mdpi.com
Automated SynthesisParallel amide synthesis and automated production of organic azides from primary amines.Accelerated discovery, high efficiency, user-friendly. researchgate.netsynplechem.com
Immobilized ScavengersPolymer-supported benzylamine used to purify crude mixtures in flow systems.Simplified workup, no further purification needed. durham.ac.ukacs.org

Exploration of Novel Catalytic Transformations Mediated by the Compound

Benzylamines are not only synthetic targets but can also participate in and mediate a variety of catalytic transformations. Their structural motifs are found in numerous bioactive compounds and synthetic intermediates. rsc.org

One emerging area is the use of benzylamines as nucleophilic catalysts. Research has shown that benzylamine can effectively catalyze the "on-water" synthesis of 2-substituted quinolines from 2-aminochalcones with excellent yields. organic-chemistry.org This method is environmentally friendly, utilizes water as a benign solvent, and allows for the catalyst to be recycled. organic-chemistry.org

Furthermore, significant research is being directed toward the C–H functionalization of benzylamines to create more complex molecular architectures. researchgate.net For example, a highly regio- and chemoselective Csp³–H arylation of benzylamines has been achieved through the synergistic action of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. rsc.org This method allows for the direct formation of 1,1-diarylmethylamines, which are important pharmacophores. rsc.org Similarly, palladium(II)-catalyzed enantioselective C−H cross-coupling has been used for the kinetic resolution of racemic benzylamines, providing access to both chiral benzylamines and their ortho-arylated products with high enantiomeric purity. chu-lab.org

Future investigations could explore the unique catalytic properties of this compound, leveraging its dual amine functionalities as a novel ligand or organocatalyst in reactions such as C-N bond activation or asymmetric transformations. bohrium.com

TransformationCatalyst/MediatorSubstrate ClassKey OutcomeReference
Quinolone SynthesisBenzylamine (Nucleophilic Catalyst)2-Aminochalcones"On-water" synthesis of 2-substituted quinolines in high yields. organic-chemistry.org
Csp³–H ArylationSynergistic SET and HAT CatalysisN,N-dimethylbenzylamineRegio- and chemoselective formation of 1,1-diarylmethylamines. rsc.org
Kinetic ResolutionPalladium(II) with Chiral LigandsRacemic BenzylaminesProduction of chiral benzylamines and ortho-arylated products. chu-lab.org
Reductive AminationCu/SiO2 and Au/TiO2Benzyl alcohol and Ammonia (B1221849)Continuous synthesis of benzylamine without external H2. hw.ac.uk

Development of Advanced Spectroscopic Probes Utilizing the Compound's Derivatives

The development of small-molecule spectroscopic probes for biological imaging is a rapidly advancing field, driven by the need for high sensitivity and spatiotemporal resolution. rsc.org Benzylamine derivatives are proving to be valuable scaffolds for creating such probes.

Researchers have synthesized novel boron dipyrromethene (BODIPY) dyes substituted with a benzylamino group. nottingham.edu.cn The position of the benzylamino group on the BODIPY core was found to have a significant influence on the spectral properties, including absorption and emission wavelengths, fluorescence quantum yields, and fluorescence lifetimes. For example, an 8-benzylaminoBODIPY emits in the blue range, while a 3-substituted analogue shows green fluorescence. nottingham.edu.cn These dyes have been successfully employed as probes in fluorescence lifetime imaging of living cells, demonstrating their high potential for bioimaging applications. nottingham.edu.cn

Future opportunities lie in using this compound as a building block for new classes of spectroscopic probes. The two distinct amine groups could be functionalized to create ratiometric sensors or probes that target specific organelles or biomolecules within a cell. The diethylamino group could serve as an electron donor in a push-pull fluorophore system, while the aminomethyl group could be used for conjugation to biomolecules or receptor-targeting moieties.

Computational Design of Next-Generation Analogues for Specific Chemical Functions

Computational chemistry, including molecular docking and virtual screening, is an indispensable tool in modern drug discovery and materials science for designing molecules with specific functions. nih.gov These techniques are being applied to the design of novel benzylamine-based ligands.

Benzylamines are recognized as privileged structures that can bind to the S1 pocket of many trypsin-like serine proteases. nih.gov In one study, structure-based design led to the discovery of benzylamine-derived ligands that bind to complement factor D, a key enzyme in the alternative complement pathway. nih.gov These ligands were found to induce a significant conformational change in the enzyme's active site, highlighting a new strategy for inhibitor design. nih.gov

Similarly, medicinal chemistry efforts to identify inhibitors for the deubiquitinating enzyme USP1/UAF1, a promising anticancer target, led to the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives with potent nanomolar activity. acs.org

The next generation of analogues based on this compound could be designed using computational methods to target specific enzymes or receptors. researchgate.net De novo design algorithms could generate novel molecular structures from scratch, which could then be virtually screened and synthesized to explore new therapeutic possibilities or create highly selective catalysts. nih.gov

Sustainable Synthesis and Green Chemistry Approaches for Benzylamines

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. walisongo.ac.id Research into the synthesis of benzylamines is actively pursuing more sustainable methods.

A significant breakthrough is the catalytic conversion of lignin (B12514952), an abundant and renewable biomass resource, into benzylamines and phenols. nih.govresearchgate.net This strategy involves the direct transformation of lignin model compounds using a Pd/C catalyst, providing a new avenue for producing valuable nitrogen-containing chemicals from non-fossil fuel sources. nih.gov

Another approach focuses on the direct amination of benzyl alcohols using heterogeneous nickel catalysts and readily available ammonia sources like aqueous ammonia. acs.orgacs.org This method avoids the use of harsh reagents and provides good selectivity for primary benzylamines, including the conversion of vanillyl alcohol, which can be derived from lignin. acs.orgacs.org

To quantitatively assess the environmental performance of different synthetic pathways, green chemistry metrics such as atom economy, process mass intensity (PMI), and the EcoScale are employed. walisongo.ac.id A laboratory experiment comparing three different amide-forming reactions using benzylamine highlighted how these metrics can guide the selection of the "greenest" synthetic route. walisongo.ac.id Future research will continue to prioritize the development of catalytic, atom-economical, and renewable feedstock-based syntheses for benzylamines.

ApproachStarting MaterialKey FeaturesReference
Lignin ValorizationLignin β-O-4 model compoundsUses renewable biomass; produces benzylamines and phenols. nih.govresearchgate.net
Direct Catalytic AminationBenzyl alcoholsUtilizes heterogeneous Ni catalysts and simple ammonia sources. acs.orgacs.org
Green Metrics AnalysisHydrocinnamic acid and benzylamineCompares reaction routes based on atom economy, PMI, etc. walisongo.ac.id
"On-Water" Catalysis2-AminochalconesUses water as a benign solvent; catalyst is recyclable. organic-chemistry.org

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Key for structural confirmation (e.g., diethyl CH₃ at δ 1.1 ppm and benzylic CH₂ at δ 3.64 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (e.g., M⁺ at m/z 234.3).
  • IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C≡N reduction to C-N (1630–1680 cm⁻¹) confirm reaction completion .

Q. Advanced Research Focus

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions.
  • X-ray Crystallography : Determines solid-state conformation, though crystallization challenges may require co-crystallization agents .

How do storage conditions impact the stability of this compound?

Q. Advanced Research Focus

  • Temperature : Storage at –20°C in amber vials prevents thermal degradation and photolysis .
  • Atmosphere : Argon or nitrogen blankets reduce oxidative decomposition of the aminomethyl group.
  • Matrix Effects : Lyophilization or silica gel desiccation minimizes hydrolysis in polar solvents.
    Stability studies using accelerated aging (40°C/75% RH for 1 month) coupled with HPLC-MS monitor degradation products like oxidized amines .

What strategies mitigate byproduct formation during the synthesis of this compound?

Q. Advanced Research Focus

  • Catalytic Additives : Triethylamine or diisopropylethylamine scavenge HCl during nitrile reduction, reducing alkyl chloride byproducts .
  • Stepwise Quenching : Gradual addition of LiAlH₄ controls exothermicity, minimizing polymerized residues.
  • Chromatographic Purity Checks : Flash chromatography (silica gel, hexane/EtOAc) isolates the target compound from diethylamide or unreacted nitrile impurities .

How can researchers validate the biological or catalytic activity of this compound?

Q. Advanced Research Focus

  • Enzyme Assays : Test inhibition of malaria parasites (e.g., Plasmodium falciparum) using IC₅₀ measurements, referencing structural analogs with known antimalarial activity .
  • Catalytic Screening : Evaluate coordination with transition metals (e.g., Ni²⁺ or Pd²⁺) for cross-coupling reactions via UV-vis titration.
  • Computational Docking : Molecular dynamics simulations predict binding affinities to biological targets (e.g., DHFR enzymes) .

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Reactant of Route 1
N-[4-(aminomethyl)benzyl]-N,N-diethylamine
Reactant of Route 2
N-[4-(aminomethyl)benzyl]-N,N-diethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.